

GNF362: A Novel Investigational Modulator of Neuroinflammatory Pathways

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Compound of Interest		
Compound Name:	GNF362	
Cat. No.:	B15575103	Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of **GNF362**, a potent and selective inhibitor of inositol trisphosphate 3-kinase B (ITPKB), and explores its therapeutic potential in the context of neuroinflammation. While direct clinical evidence in neuroinflammatory disorders is pending, this document synthesizes the available preclinical data, elucidates the compound's mechanism of action, and presents a scientific rationale for its investigation in neurological indications characterized by an inflammatory component.

Executive Summary

Neuroinflammation, a critical factor in the pathogenesis of numerous neurodegenerative and psychiatric disorders, presents a significant therapeutic challenge. **GNF362**, by targeting a key regulator of intracellular calcium signaling, offers a novel approach to modulating the immune responses that drive this pathology. Preclinical studies have demonstrated the ability of **GNF362** to induce apoptosis in activated T-lymphocytes and ameliorate inflammation in various animal models. This guide will detail the quantitative pharmacology of **GNF362**, its effects on cellular signaling pathways, and the experimental methodologies employed in its evaluation, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: ITPKB Inhibition and Calcium Signaling





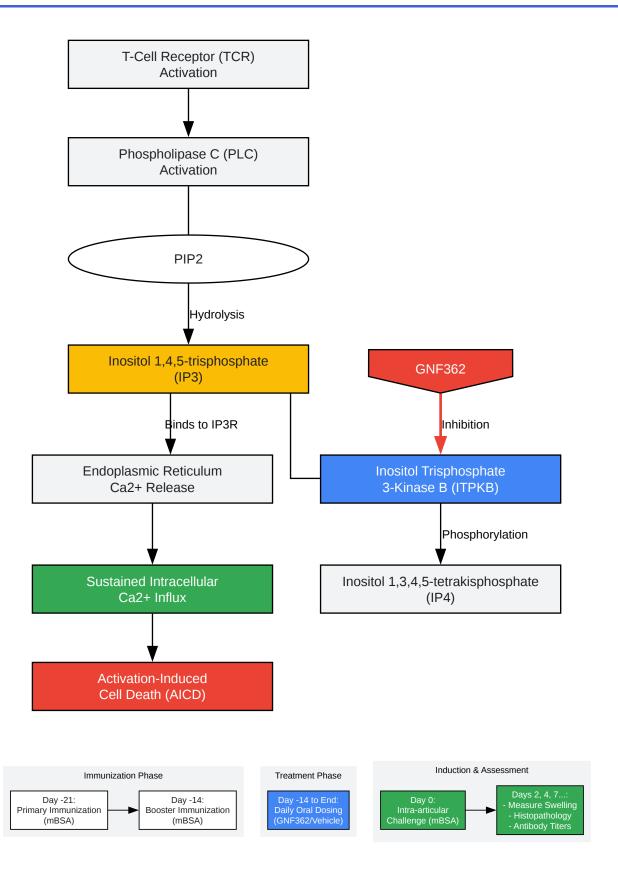


GNF362 exerts its pharmacological effect through the potent and selective inhibition of inositol trisphosphate 3-kinase B (ITPKB), an enzyme responsible for the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4). This inhibition leads to an accumulation of intracellular IP3, which in turn augments and sustains calcium (Ca2+) influx from the endoplasmic reticulum into the cytoplasm upon cellular activation.[1][2]

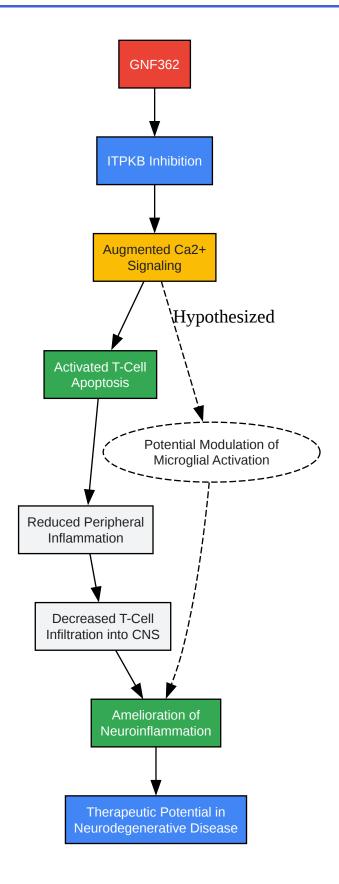
This sustained elevation in intracellular calcium in activated lymphocytes, particularly T-cells, triggers downstream signaling cascades that culminate in activation-induced cell death (AICD). [2] This selective elimination of activated T-cells, while sparing naive or memory T-cells, forms the basis of **GNF362**'s potential to quell pathogenic immune responses without inducing broad immunosuppression.

Signaling Pathway Diagram









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References

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- 2. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease PMC [pmc.ncbi.nlm.nih.gov]
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